molecular formula C18H10BrFN4O2 B2707539 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one CAS No. 1112374-19-2

3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B2707539
CAS No.: 1112374-19-2
M. Wt: 413.206
InChI Key: YXYVWUKWWVXPCE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several different functional groups, including a bromophenyl group, a fluorophenyl group, an oxadiazole ring, and a dihydropyridazinone ring . These functional groups could potentially confer a variety of chemical and biological properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and dihydropyridazinone rings suggests that the compound likely has a rigid, planar structure. The bromine and fluorine atoms could potentially be involved in various types of intermolecular interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Antimicrobial and Antioxidant Activities : Research has demonstrated that derivatives of 1,3,4-oxadiazole exhibit significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Compounds containing oxadiazole and related structures have shown to be effective against both Gram-positive and Gram-negative bacteria, with certain derivatives exhibiting potent ABTS and DPPH scavenging activities, indicating their potential as antioxidant agents (Menteşe, Ülker, & Kahveci, 2015).

Anti-cancer and Anti-inflammatory Properties : Oxadiazole derivatives have also been investigated for their biological activities, including anti-inflammatory, cytotoxic, and antioxidant effects in mammalian cells. Some derivatives have shown strong inhibition of NF-κB-dependent transcription and iNOS activity in various cell models, highlighting their potential as anti-cancer and anti-inflammatory agents (Koçyiğit-Kaymakçıoğlu et al., 2012).

Antiviral Activity : Certain 1,3,4-oxadiazole derivatives have been identified to exhibit promising antiviral activity against H5N1 avian influenza virus, offering a potential pathway for the development of new antiviral agents (Flefel et al., 2012).

Optical and Electronic Applications : Beyond biomedical applications, 1,3,4-oxadiazole derivatives have been explored for their optical nonlinearity, making them candidates for optoelectronic applications. Such compounds can behave as optical limiters, useful in protecting sensitive photonic and electronic devices from damage by intense light (Chandrakantha et al., 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through a combination of experimental studies and computational modeling .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many brominated and fluorinated compounds are considered hazardous due to their high reactivity .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Properties

IUPAC Name

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrFN4O2/c19-12-4-1-3-11(9-12)17-21-18(26-23-17)16-15(25)7-8-24(22-16)14-6-2-5-13(20)10-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYVWUKWWVXPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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